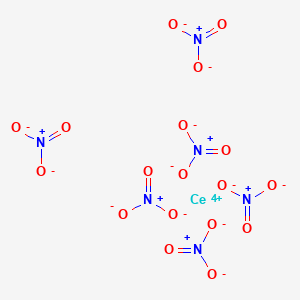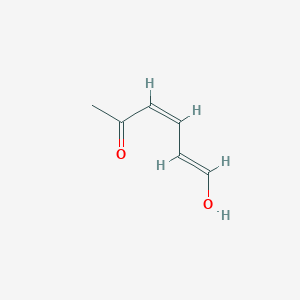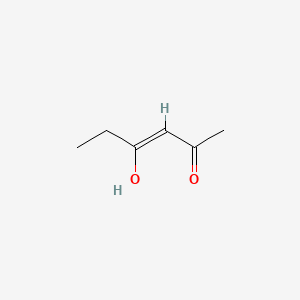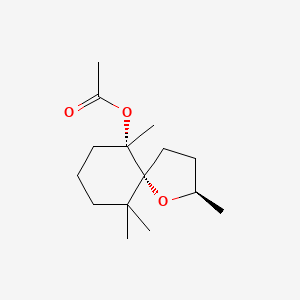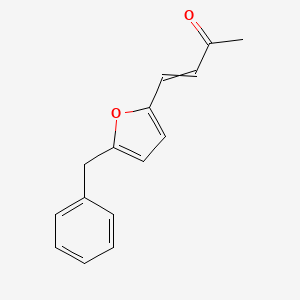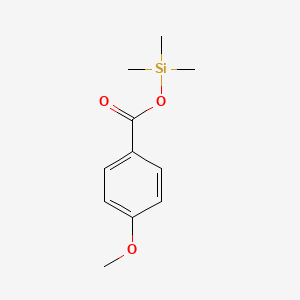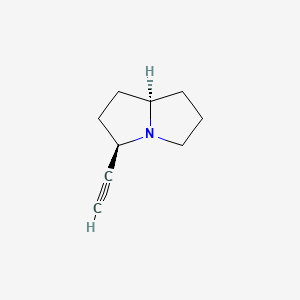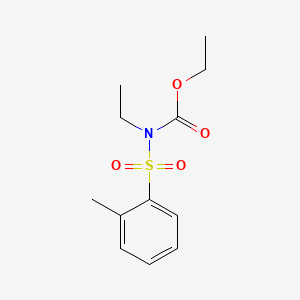
3-(Chloroacetyl)pyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chloroacetyl)pyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a chloroacetyl group attached to the pyridine ring at the 3-position and a carboxylic acid group at the 2-position. Pyridinecarboxylic acids are known for their diverse applications in various fields, including medicinal chemistry and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloroacetyl)pyridine-2-carboxylic acid typically involves the chlorination of pyridine-2-carboxylic acid followed by acetylation. One common method includes the reaction of pyridine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with chloroacetyl chloride to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
3-(Chloroacetyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or alcohols, to form amides or esters.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield alcohol derivatives.
Hydrolysis: The chloroacetyl group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Thionyl Chloride: Used for the chlorination of pyridine-2-carboxylic acid.
Chloroacetyl Chloride: Employed in the acetylation step.
Nucleophiles: Such as amines and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Amides and Esters: Formed through substitution reactions.
Alcohol Derivatives: Resulting from reduction reactions.
Carboxylic Acids: Produced via hydrolysis of the chloroacetyl group.
科学的研究の応用
3-(Chloroacetyl)pyridine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Chemistry: Utilized in the production of agrochemicals and specialty chemicals.
Material Science: Investigated for its potential use in the development of novel materials with unique properties.
作用機序
The mechanism of action of 3-(Chloroacetyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .
類似化合物との比較
Similar Compounds
Picolinic Acid (2-Pyridinecarboxylic Acid): Similar structure but lacks the chloroacetyl group.
Nicotinic Acid (3-Pyridinecarboxylic Acid):
Isonicotinic Acid (4-Pyridinecarboxylic Acid): Carboxylic acid group at the 4-position, differing in the position of the functional group.
Uniqueness
3-(Chloroacetyl)pyridine-2-carboxylic acid is unique due to the presence of both a chloroacetyl group and a carboxylic acid group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
特性
CAS番号 |
500689-81-6 |
|---|---|
分子式 |
C8H6ClNO3 |
分子量 |
199.59 g/mol |
IUPAC名 |
3-(2-chloroacetyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H6ClNO3/c9-4-6(11)5-2-1-3-10-7(5)8(12)13/h1-3H,4H2,(H,12,13) |
InChIキー |
WNLXMZAVHQJLID-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(N=C1)C(=O)O)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



